

18-carboxy dinor Leukotriene B4 in cellular signaling

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Compound of Interest

Compound Name: 18-carboxy dinor Leukotriene B4

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An In-depth Technical Guide to **18-carboxy dinor Leukotriene B4** in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, orchestrating the recruitment and activation of leukocytes. Its metabolic inactivation is crucial for the resolution of inflammation. This process involves omega-oxidation to produce 20-hydroxy-LTB4, followed by further oxidation to **18-carboxy dinor Leukotriene B4** (18-COOH-dinor-LTB4). While initially considered an inactive metabolite, emerging evidence suggests that 18-COOH-dinor-LTB4 retains biological activity and plays a role in cellular signaling, particularly through the LTB4 receptors, BLT1 and BLT2. This document provides a comprehensive overview of the synthesis, signaling pathways, and biological significance of 18-COOH-dinor-LTB4, along with detailed experimental protocols and quantitative data to facilitate further research and drug development efforts in this area.

Introduction

Leukotrienes are a family of eicosanoid inflammatory mediators synthesized from arachidonic acid by the 5-lipoxygenase (5-LO) pathway. Leukotriene B4 (LTB4) is a dihydroxy fatty acid that acts as a powerful chemoattractant for neutrophils and other leukocytes, playing a critical role in the pathogenesis of various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease. The biological actions of LTB4 are terminated by its metabolic

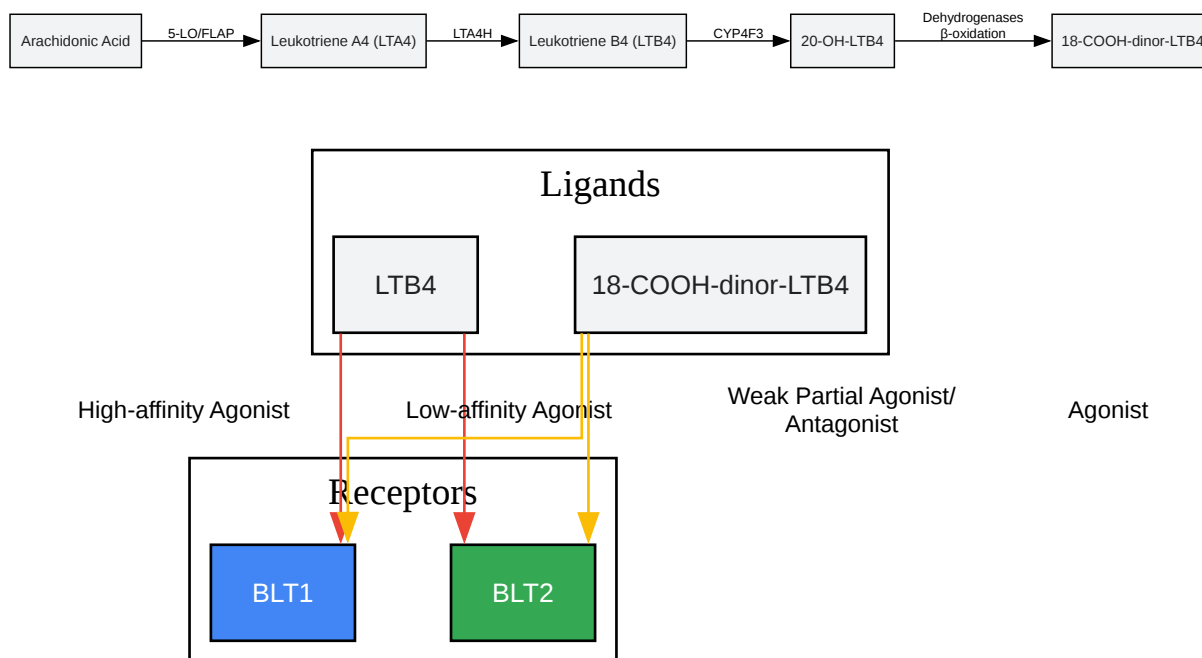
degradation. The primary route of LTB₄ metabolism is omega-oxidation, a two-step process initiated by the enzyme LTB₄ 20-hydroxylase (CYP4F3 in humans), which converts LTB₄ to 20-hydroxy-LTB₄ (20-OH-LTB₄). This is followed by the action of an alcohol and an aldehyde dehydrogenase, leading to the formation of 18-carboxy dinor LTB₄. While this metabolic cascade is traditionally viewed as a detoxification pathway, this guide explores the signaling capabilities and potential physiological roles of the terminal metabolite, 18-COOH-dinor-LTB₄.

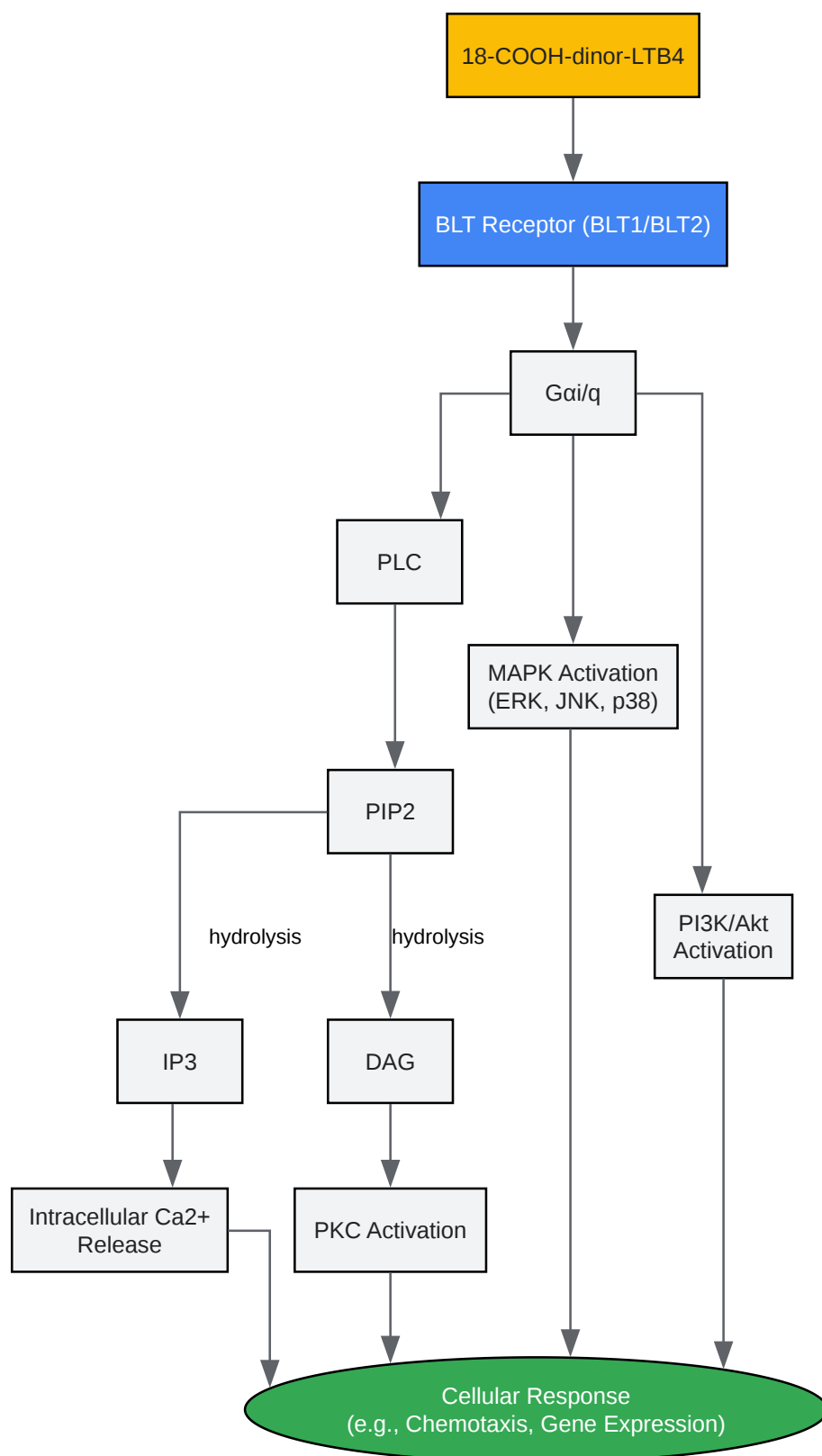
Synthesis and Metabolism of 18-carboxy dinor Leukotriene B₄

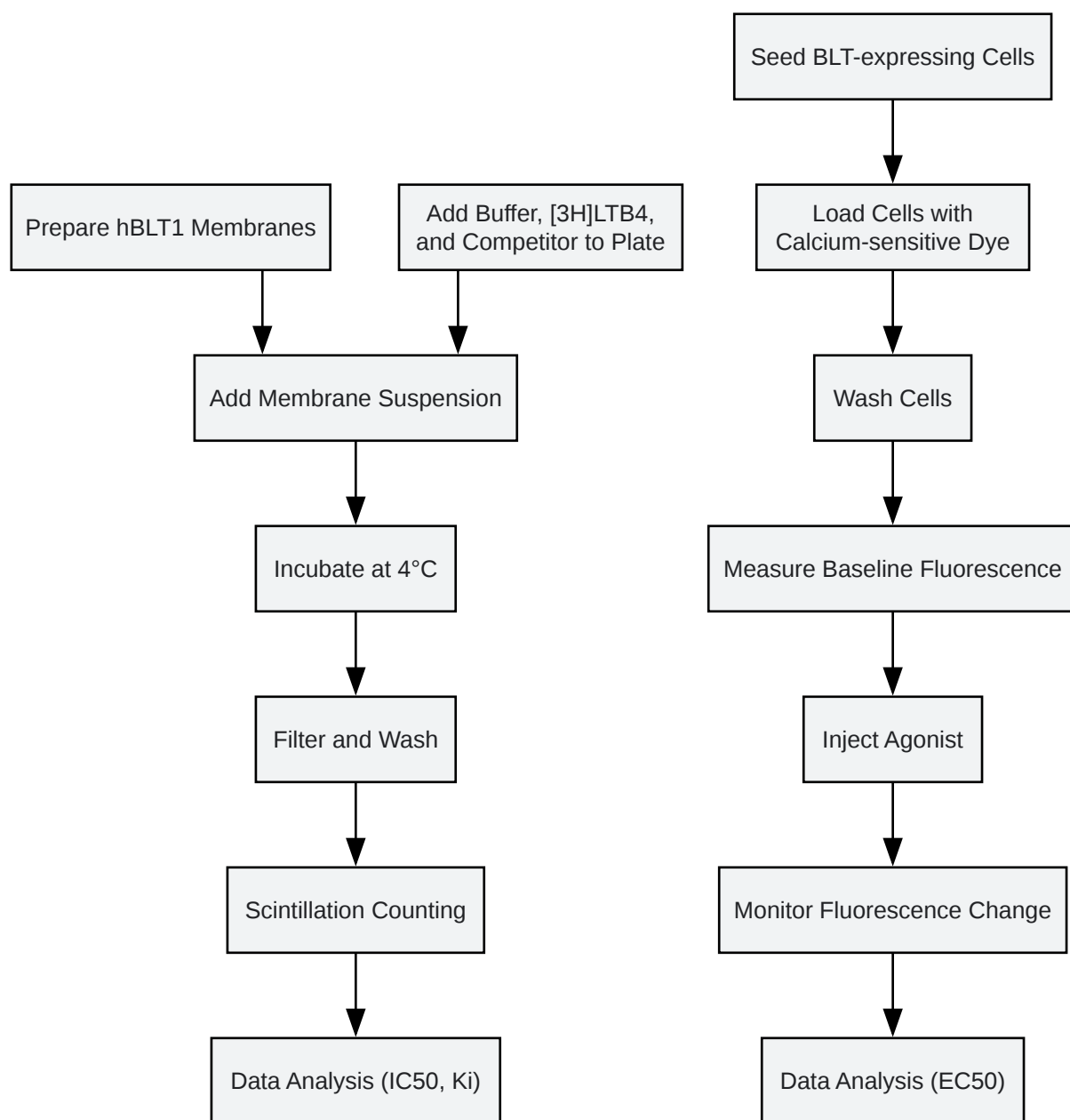
The biosynthesis of 18-COOH-dinor-LTB₄ is intrinsically linked to the catabolism of LTB₄. This metabolic pathway is essential for controlling the duration and intensity of LTB₄-mediated inflammatory responses.

Metabolic Pathway:

- **Generation of LTB₄:** Arachidonic acid, released from membrane phospholipids by phospholipase A₂, is converted to the unstable epoxide intermediate Leukotriene A₄ (LTA₄) by 5-lipoxygenase (5-LO) in conjunction with 5-lipoxygenase-activating protein (FLAP). LTA₄ is then hydrolyzed by LTA₄ hydrolase (LTA₄H) to yield LTB₄.
- **Omega-Oxidation to 20-OH-LTB₄:** LTB₄ undergoes hydroxylation at the C-20 position, a reaction catalyzed by cytochrome P450 enzymes, primarily CYP4F3 in human neutrophils. This step produces 20-hydroxy-LTB₄ (20-OH-LTB₄), a less potent chemoattractant than LTB₄.
- **Further Oxidation to 18-COOH-dinor-LTB₄:** 20-OH-LTB₄ is further oxidized by cytosolic NAD⁺-dependent alcohol and aldehyde dehydrogenases. This involves the conversion of the C-20 alcohol to an aldehyde and then to a carboxylic acid, followed by beta-oxidation, which shortens the carbon chain to yield the 18-carbon dicarboxylic acid, 18-COOH-dinor-LTB₄.







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